4E1RCat

Description

Central Role of Eukaryotic Initiation Factors (eIFs) in Protein Synthesis

Protein synthesis in eukaryotes is a highly regulated process, primarily controlled at the initiation stage. This critical step involves a diverse array of eukaryotic initiation factors (eIFs) that orchestrate the recruitment of ribosomes to messenger RNA (mRNA) templates. These factors are essential for ensuring the accurate and efficient translation of genetic information into functional proteins, playing a pivotal role in cellular growth, proliferation, and differentiation. Aberrant regulation of eIFs is frequently observed in various pathological conditions, including cancer, highlighting their importance as potential therapeutic targets cambridge.orgfrontiersin.org.

Architecture and Function of the eIF4F Translation Initiation Complex

The eIF4F complex is a heterotrimeric protein complex central to cap-dependent mRNA translation initiation. Its primary function is to recognize the 5′-terminal 7-methylguanosine (B147621) (m7G) cap structure of mRNA and facilitate the recruitment of the 43S pre-initiation complex to the mRNA's 5′ end cambridge.org. The assembly and activity of the eIF4F complex are rate-limiting steps in global protein synthesis and are tightly regulated by cellular signaling pathways. The compound 4E1RCat has been identified as a molecule that prevents the assembly of this crucial eIF4F complex apexbt.comcenmed.comcaymanchem.com.

Constituent Components: eIF4E, eIF4G, and eIF4A

The eIF4F complex is composed of three distinct subunits, each contributing a specialized function:

eIF4E (eukaryotic initiation factor 4E): This is the cap-binding protein, directly recognizing and binding to the m7G cap structure of mRNA. It is often considered the rate-limiting component of the eIF4F complex due to its low cellular abundance and its central role in mediating the association of eIF4F with the cap structure cambridge.orgfrontiersin.org.

eIF4G (eukaryotic initiation factor 4G): A large scaffolding protein that serves as a central platform for the assembly of the eIF4F complex and other initiation factors. It interacts with eIF4E, eIF4A, and the poly(A)-binding protein (PABP), thereby circularizing the mRNA and promoting efficient translation cambridge.orgapexbt.comnih.gov.

eIF4A (eukaryotic initiation factor 4A): An ATP-dependent RNA helicase that unwinds inhibitory secondary structures present in the 5′-untranslated regions (5′-UTRs) of mRNAs, thereby facilitating ribosome scanning and access to the start codon apexbt.com.

Mechanisms Regulating Cap-Dependent mRNA Translation

Cap-dependent translation is the predominant mode of translation initiation in eukaryotes, and its regulation is critical for controlling gene expression.

Role of the 5′-mRNA Cap Structure in Translation Initiation

The 5′-mRNA cap structure (m7GpppN) is a defining feature of eukaryotic mRNAs, essential for their stability, splicing, and efficient translation. In cap-dependent translation, the eIF4F complex recognizes and binds to this cap, initiating a series of events that lead to the recruitment of the 40S ribosomal subunit and subsequent scanning for the start codon. This mechanism ensures that only properly processed and mature mRNAs are translated nih.gov.

Competitive Binding and Regulation by 4E-Binding Proteins (4E-BPs)

A key regulatory mechanism for cap-dependent translation involves the 4E-binding proteins (4E-BPs). These proteins act as translational repressors by binding directly to eIF4E, thereby competitively inhibiting the interaction between eIF4E and eIF4G frontiersin.orgnih.gov. When 4E-BPs are bound to eIF4E, the assembly of the eIF4F complex is prevented, leading to a global repression of cap-dependent translation.

The chemical compound This compound (PubChem CID: 16195554) is a small molecule that directly interferes with this crucial regulatory axis. It functions as a dual inhibitor, disrupting both the eIF4E:eIF4G and the eIF4E:4E-BP1 interactions cambridge.orgfrontiersin.orgapexbt.comcenmed.comcaymanchem.comnih.govnih.govmedchemexpress.com. Molecular modeling studies suggest that this compound binds to specific shallow pockets on the surface of eIF4E, which overlap with the binding sites for both eIF4G and 4E-BP1 nih.govnih.govresearchgate.netpnas.org. This binding mechanism allows this compound to effectively prevent the formation of the eIF4F complex, thereby inhibiting cap-dependent translation apexbt.comcenmed.comcaymanchem.comnih.govmedchemexpress.com.

Research findings demonstrate that this compound significantly inhibits 5′-cap-mediated protein synthesis, such as mCherry synthesis, while having minimal effect on cap-independent translation mediated by internal ribosome entry sites (IRES) apexbt.comnih.govnih.gov. This specificity underscores its targeted action on the eIF4F complex. The inhibitory potency of this compound has been quantified, with an IC50 of approximately 3.2 μM for inhibiting the binding of eIF4G to eIF4E, and an IC50 of around 4 μM for the inhibition of cap-dependent translation apexbt.comcaymanchem.comnih.govmedchemexpress.compnas.org.

Table 1: Key Inhibitory Potencies of this compound

| Interaction/Process Inhibited | IC50 (approximate) | Source |

| eIF4E:eIF4G Interaction | 3.2 μM | apexbt.com |

| Cap-Dependent Translation | 4 μM | caymanchem.comnih.govmedchemexpress.compnas.org |

In cellular contexts, this compound treatment leads to a decrease in polysomes (ribosomes actively translating mRNA) and an increase in the fraction of 80S ribosomal subunits, consistent with a block in translation initiation nih.govpnas.org.

Upstream Signaling Network Integration at eIF4E (e.g., mTORC1, ERK)

The activity of eIF4E and the eIF4F complex is tightly integrated with major intracellular signaling networks, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways frontiersin.orgnih.gov. These pathways regulate the phosphorylation status of 4E-BPs, thereby controlling their ability to bind eIF4E. Activated mTORC1 phosphorylates 4E-BPs, leading to their dissociation from eIF4E and subsequent eIF4F complex assembly and cap-dependent translation activation nih.gov. Similarly, the ERK pathway can activate Mnk-1, which phosphorylates eIF4E itself, a process associated with enhanced cap-dependent translation nih.gov.

By directly inhibiting the eIF4E:eIF4G and eIF4E:4E-BP1 interactions, this compound offers a means to bypass or modulate the effects of these upstream signaling pathways on cap-dependent translation. This direct interference with eIF4F assembly allows for the study of eIF4E-dependent translational control downstream of complex signaling cascades. For instance, this compound has been shown to decrease the levels of eIF4E-dependent proteins such as Mcl-1 and c-Myc, which are often dysregulated in various diseases and are known to be influenced by mTORC1 and ERK signaling nih.govpnas.org. The ability of this compound to inhibit the translation of such oncogenic proteins highlights its utility as a chemical genetic tool for exploring the role of translational control in cellular processes and disease cambridge.orgresearchgate.netpnas.org. Furthermore, this compound has demonstrated the capacity to reverse chemoresistance in lymphoma models by sensitizing cells to the pro-apoptotic effects of DNA damage, suggesting a therapeutic potential linked to its impact on translation of survival-related proteins cambridge.orgapexbt.comcaymanchem.commedchemexpress.compnas.org.

Table 2: Effects of this compound on Translational Components and Downstream Proteins

| Effect on Translational Components | Effect on Downstream Proteins | Source |

| Prevents eIF4F complex assembly | Decreases Mcl-1 levels | apexbt.comcenmed.comcaymanchem.comnih.gov |

| Inhibits eIF4E:eIF4G interaction | Decreases c-Myc levels | cambridge.orgfrontiersin.orgapexbt.comcenmed.comcaymanchem.comnih.govnih.govmedchemexpress.com |

| Inhibits eIF4E:4E-BP1 interaction | cambridge.orgfrontiersin.orgapexbt.comcenmed.comcaymanchem.comnih.govnih.govmedchemexpress.com | |

| Decreases polysomes | nih.govpnas.org | |

| Increases 80S ribosomal subunits | nih.gov | |

| Inhibits cap-dependent translation | cambridge.orgapexbt.comcenmed.comcaymanchem.comnih.govnih.govmedchemexpress.com |

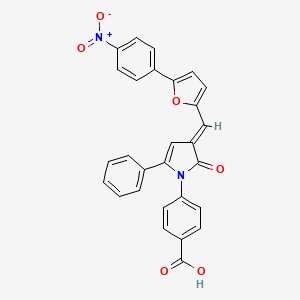

Structure

3D Structure

Properties

Molecular Formula |

C28H18N2O6 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |

InChI |

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+ |

InChI Key |

BBQRBOIMSKMFFO-LTGZKZEYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Discovery and Initial Characterization of the Chemical Compound 4e1rcat

High-Throughput Screening Methodologies for Translation Inhibitors

The overarching strategy for identifying translation inhibitors like 4E1RCat involved a systematic high-throughput approach designed to detect compounds that interfere with the formation of the eIF4F complex nih.gov. This complex is crucial for ribosome recruitment to mRNA templates, a process tightly regulated at the initiation step of translation nih.gov.

A key methodology employed in the high-throughput screening was the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay cambridge.orgnih.govnih.govpnas.orgnih.gov. This assay was specifically utilized to monitor the interaction between eukaryotic initiation factor 4E (eIF4E), the cap-binding protein, and eukaryotic initiation factor 4G (eIF4G), a scaffolding protein within the eIF4F complex nih.gov. The TR-FRET assay allowed for the efficient identification of compounds that disrupted this critical protein-protein interaction, which is essential for cap-dependent translation initiation nih.gov.

Primary Activity Profiling of this compound

Following its identification, this compound underwent comprehensive primary activity profiling to ascertain its precise mechanism of action and specificity in modulating translation.

This compound was definitively identified as a potent inhibitor of cap-dependent translation nih.govnih.govcaymanchem.comapexbt.com. Its inhibitory effect is attributed to its ability to block the interaction between eIF4E and its key binding partners, eIF4G and 4E-BP1 (eIF4E-Binding Protein 1) nih.govnih.govcaymanchem.comresearchgate.netcenmed.combertin-bioreagent.com. Molecular modeling studies indicate that this compound binds to eIF4E in a region that significantly overlaps with the binding sites utilized by both eIF4G and 4E-BP1, thereby directly interfering with the formation of the eIF4F complex nih.govnih.govpnas.orgresearchgate.net.

In the TR-FRET assay, this compound demonstrated an inhibitory concentration 50% (IC50) of less than 10 μM, with subsequent resynthesis confirming its activity at an IC50 of approximately 4 μM nih.govnih.govpnas.orgbertin-bioreagent.com. For inhibiting the binding of eIF4G to eIF4E, a specific IC50 of 3.2 μM has been reported apexbt.com.

The impact of this compound on cellular translation machinery was further evidenced by its effect on polysome profiles. Treatment with this compound led to a decrease in polysomes and a corresponding increase in the fraction of 80S ribosomal subunits, indicating a block in translation initiation nih.govsigmaaldrich.com. Furthermore, this compound was observed to decrease the cellular levels of specific eIF4E-dependent proteins, such as Mcl-1 and c-Myc nih.govapexbt.comsigmaaldrich.com.

Table 1: Inhibitory Potency of this compound on eIF4E:eIF4G Interaction

| Assay Type | Target Interaction | IC50 (μM) | Citation |

| TR-FRET Assay (Initial Screen) | eIF4E:eIF4G | < 10 | nih.govpnas.org |

| TR-FRET Assay (Resynthesis Confirmed) | eIF4E:eIF4G | ~4 | nih.govnih.govpnas.orgbertin-bioreagent.com |

| Biochemical Assay | eIF4G binding to eIF4E | 3.2 | apexbt.com |

A crucial aspect of this compound's specificity is its demonstrated lack of inhibition on cap-independent translation initiation mechanisms nih.govnih.govapexbt.com. In in vitro translation assays utilizing bicistronic mRNAs, this compound inhibited cap-dependent translation (e.g., firefly luciferase expression) but did not affect translation initiation mediated by Internal Ribosome Entry Sites (IRES) from viruses such as Hepatitis C Virus (HCV) or Encephalomyocarditis Virus (EMCV) nih.govnih.gov. In some instances, higher concentrations of this compound were even observed to stimulate CrPV IRES-mediated translation, an effect potentially due to increased ribosome availability nih.gov. This selective inhibition highlights this compound's precise targeting of the cap-dependent pathway without broadly affecting other translation initiation mechanisms nih.govnih.govapexbt.com.

Table 2: Effect of this compound on Translation Initiation Mechanisms

| Translation Mechanism | Effect of this compound | Citation |

| Cap-Dependent Translation | Inhibited (dose-dependent) | nih.govnih.govcaymanchem.comapexbt.com |

| Cap-Independent Translation (IRES-mediated) | No significant inhibition | nih.govnih.govapexbt.com |

Molecular Mechanism of Action of 4e1rcat at the Eif4f Complex

Direct Inhibition of eIF4E Protein-Protein Interactions

4E1RCat exerts its inhibitory effects primarily by directly interfering with the binding of eIF4E to its key partners, eIF4G and 4E-BP1 researchgate.netapexbt.comnih.gov. Molecular modeling studies predict that this compound binds to eIF4E in a region that is also utilized by both eIF4G and 4E-BP1 for their respective interactions researchgate.netnih.gov. This suggests a mechanism where this compound physically clashes with the binding of these proteins to eIF4E researchgate.netnih.gov.

The interaction between eIF4E and eIF4G is fundamental for the assembly of the eIF4F complex and subsequent cap-dependent translation frontiersin.orgnih.gov. This compound has been demonstrated to effectively block the formation of the eIF4E:eIF4G complex researchgate.netapexbt.comnih.gov. Experimental data, including GST-pulldown assays, show that this compound inhibits the ability of full-length eIF4GI to bind to eIF4E nih.gov. This disruption is a direct consequence of this compound binding to eIF4E, thereby preventing eIF4G from associating with eIF4E and consequently impeding the formation of the functional eIF4F complex apexbt.comnih.govnih.gov. The inhibitory concentration 50 (IC50) for this compound in inhibiting the binding of eIF4G to eIF4E has been reported as 3.2 µM apexbt.com.

Table 1: Effect of this compound on eIF4E:eIF4G Interaction

| Interaction Type | Inhibitor | IC50 (µM) | Effect on Complex Formation | Reference |

| eIF4E:eIF4G | This compound | 3.2 | Disruption | apexbt.com |

Beyond its effect on eIF4E:eIF4G, this compound also interferes with the interaction between eIF4E and 4E-BP1 (eIF4E-binding protein 1) researchgate.netapexbt.comnih.gov. Unlike some other eIF4E inhibitors, such as 4EGI-1, which paradoxically increase eIF4E:4E-BP1 interaction, this compound blocks the association of eIF4E with both eIF4G and 4E-BP1 researchgate.netnih.govnih.govportlandpress.com. This dual inhibitory action is significant because 4E-BP1 normally functions as a translational repressor by sequestering eIF4E, preventing its incorporation into the eIF4F complex nih.govnih.gov. The ability of this compound to disrupt this interaction suggests a comprehensive mechanism of action that impacts multiple aspects of eIF4E-mediated translational control researchgate.netnih.gov.

Mechanistic Insights into eIF4E Ligand Competition

The mechanism of this compound involves direct competition for binding sites on eIF4E, leading to the destabilization or prevention of eIF4F complex formation.

Computational solvent mapping and molecular modeling studies of the eIF4E three-dimensional surface have identified several shallow pockets that form an elongated binding site researchgate.netnih.gov. These pockets are crucial for small molecule interactions researchgate.netnih.gov. This compound is predicted to bind to four of these pockets, and importantly, its predicted binding pose clashes with the common site on the dorsal side of eIF4E where both 4E-BP1 and eIF4G typically bind researchgate.netnih.gov. This structural prediction provides a potential mechanism by which this compound competitively inhibits the binding of eIF4G to eIF4E researchgate.netnih.gov.

Table 2: Predicted Binding Site Overlap of this compound on eIF4E

| Interacting Partner | eIF4E Binding Site | This compound Binding Overlap | Predicted Outcome | Reference |

| eIF4G | Dorsal side | Yes | Clash/Inhibition | researchgate.netnih.gov |

| 4E-BP1 | Dorsal side | Yes | Clash/Inhibition | researchgate.netnih.gov |

Beyond preventing de novo complex assembly, this compound also demonstrates the capacity to disrupt preformed eIF4F complexes researchgate.netnih.govvulcanchem.com. Experiments using m7GTP-agarose pulldowns, which purify the eIF4F complex, have shown that the amount of eIF4GI co-purifying with eIF4E is reduced both in vitro and in vivo upon this compound treatment nih.gov. This indicates that this compound can effectively dissociate existing eIF4F complexes, leading to a reduction in functional eIF4F. However, it has been noted that this compound may not efficiently disrupt all preformed eIF4F complexes, and its efficiency in preventing 80S complex formation can be lower compared to m7GTP researchgate.netnih.gov. This could be attributed to differences in binding affinities or the potential for newly released eIF4G/eIF4A dimers to partially compensate for the loss of eIF4F activity researchgate.netnih.gov.

Downstream Effects on Ribosomal Recruitment and Translation Initiation

Table 3: Downstream Effects of this compound on Translation

| Effect on Translation Process | Observation/Mechanism | Specificity | Reference |

| 80S Ribosome Complex Formation | Reduced | Cap-specific | researchgate.netnih.gov |

| Overall Protein Synthesis | Inhibited (decreased polysomes, increased 80S subunits) | Cap-dependent | nih.govnih.gov |

| mRNA Translation | Inhibition of 5'-cap-mediated synthesis | Cap-dependent | apexbt.com |

| IRES-mediated Translation | No significant effect | Cap-independent | researchgate.netapexbt.comnih.gov |

Reduction of 80S Ribosome Complex Formation

This compound has been demonstrated to reduce the formation of the 80S ribosome complex, a crucial step in translation initiation where the 60S ribosomal subunit joins the 40S pre-initiation complex. uni.luwikipedia.orgpnas.org This inhibitory effect on ribosome recruitment to mRNA is cap-specific, meaning it selectively interferes with translation initiated via the 5' cap structure. uni.luwikipedia.orgpnas.org In contrast, this compound exhibits no inhibitory effect on 80S complex formation when translation is mediated by internal ribosome entry sites (IRES), such as the GpppG-HCV IRES. uni.luwikipedia.org

Experimental data from in vitro translation assays illustrate this cap-specific inhibition. For instance, in assays monitoring 80S complex formation on radiolabeled mRNA templates, this compound at a concentration of 50 μM reduced binding for cap-dependent mRNA (m7GpppG-FF Luc A+) but did not affect IRES-driven translation (GpppG-HCV IRES). uni.lu

Table 1: Effect of this compound on 80S Ribosome Complex Formation uni.lu

| mRNA Template | Treatment | Total Counts Recovered (cpm) | Percent mRNA Bound in 80S Complexes |

| m7GpppG-FF Luc A+ mRNA | 1% DMSO | 58895 | 14.2% |

| m7GpppG-FF Luc A+ mRNA | 50 μM this compound | 60503 | 10.6% |

| GpppG-HCV IRES mRNA | 1% DMSO | 64426 | 14.2% |

| GpppG-HCV IRES mRNA | 50 μM this compound | 67592 | 17.0% |

Alterations in Cellular Polysome Profiles

Treatment with this compound leads to significant alterations in cellular polysome profiles, indicative of a global inhibition of protein synthesis. Polysome profiling analysis reveals a decrease in the heavy polysome fraction and a corresponding increase in the fraction of 80S ribosomal subunits. uni.lu This shift signifies a reduction in the number of ribosomes actively translating mRNA, consistent with an inhibition of translation initiation. uni.lu

In studies involving Jurkat cells treated with 50 μM this compound, a decrease in polysomes was observed, accompanied by an increase in the 80S ribosomal subunits. uni.lu When this compound was used in combination with Salubrinal (B1681411) in UACC 903 melanoma cells, polysome analysis showed a greater decrease in the polysome fraction compared to either drug alone. This combined treatment also resulted in an increase in the 40S, 60S, and 80S ribosomal fractions, further confirming the inhibition of protein translation. wikipedia.orgnih.gov

Proposed Molecular Interaction Models

The inhibitory action of this compound stems from its ability to interfere with the crucial interactions involving eIF4E within the eIF4F complex. Computational and biochemical studies have provided insights into the proposed molecular interaction models.

Hypothetical Binding Site Overlap on eIF4E

Computational solvent mapping of the three-dimensional surface of eIF4E has identified five shallow pockets that collectively form an elongated binding site capable of accommodating small molecule interactions. uni.luwikipedia.org this compound demonstrates potential for binding to four of these pockets. uni.luwikipedia.orgfishersci.com

Crucially, both eIF4G and 4E-BP1 are known to bind to a common site located on the dorsal side of eIF4E. uni.luwikipedia.org Molecular modeling studies predict that the binding of this compound to eIF4E results in a steric clash with this common interaction site. uni.luwikipedia.org This proposed clashing mechanism provides a plausible explanation for how this compound effectively inhibits both eIF4E:eIF4G and eIF4E:4E-BP1 interactions. uni.luwikipedia.org While this compound shares overlapping binding sites with other eIF4E inhibitors like 4EGI-1, their inhibitory properties are distinct. For example, 4EGI-1 blocks eIF4E:eIF4G interaction but paradoxically increases eIF4E:4E-BP1 interaction, whereas this compound inhibits both. uni.luwikipedia.org this compound is reported to occupy three out of four identified binding hot spots on eIF4E. fishersci.com

Predicted Uncoupling of eIF4A from eIF4E-Cap Recognition

By disrupting the eIF4E:eIF4G interaction, this compound effectively prevents eIF4A from being properly delivered to the 5' end of the mRNA template in a cap-dependent manner. uni.lu This interference hinders eIF4A's helicase activity, which is essential for unwinding mRNA secondary structures and preparing a ribosome landing pad. uni.lugenecards.org Furthermore, after the eIF4F-mRNA binding, eIF4E is typically ejected from the cap through eIF4A ATP hydrolysis. 222.29.81 Therefore, this compound's disruption of the eIF4E:eIF4G interaction would consequently impede this coordinated process, leading to the observed inhibition of cap-dependent translation.

Cellular and Translational Effects of 4e1rcat

Modulation of Global Protein Synthesis Rates

4E1RCat functions as a potent inhibitor of cap-dependent translation, a process essential for the synthesis of the majority of cellular proteins. Research indicates that this compound disrupts the interactions between eukaryotic initiation factor 4E (eIF4E), the cap-binding protein, and its binding partners, eIF4G and 4E-BP1, thereby preventing the assembly of the eIF4F complex researchgate.netpnas.orgmedchemexpress.commerckmillipore.comapexbt.comcenmed.comscbt.comvulcanchem.commerckmillipore.com. This disruption is a rate-limiting step in protein synthesis researchgate.net.

| Experimental Context | Observed Effect on Global Protein Synthesis | Key Findings | Reference |

| In vitro translation | Dose-dependent inhibition of cap-dependent protein synthesis | Reduced 80S ribosome complex formation; cap-specific inhibition | pnas.orgnih.gov |

| MDA-MB-231 and HeLa cells (in vivo) | Inhibition of protein synthesis | Decreased polysomes, increased 80S ribosomal subunits | pnas.orgnih.govsigmaaldrich.com |

| Cells and mice | ~30% decrease in overall protein synthesis | Pharmacologically active in vivo | oncotarget.com |

Selective Translation of eIF4E-Dependent Messenger RNAs

A key characteristic of this compound's action is its selectivity for cap-dependent translation. Unlike inhibitors that broadly affect all forms of translation, this compound specifically blocks translation initiated via the 5'-cap structure of mRNA, while having minimal to no effect on cap-independent translation mechanisms, such as those mediated by internal ribosome entry sites (IRES) pnas.orgmerckmillipore.comapexbt.comnih.govoncotarget.com. This specificity is crucial because the translation of certain mRNAs, particularly those encoding oncogenic proteins, is highly dependent on eIF4E activity and the eIF4F complex scbt.comcambridge.org.

Downregulation of Oncogenic Proteins (e.g., Mcl-1, c-Myc)

The selective inhibition of cap-dependent translation by this compound leads to the downregulation of specific oncogenic proteins whose mRNA translation is particularly sensitive to eIF4E activity. Among these, myeloid cell leukemia 1 (Mcl-1) and c-Myc are notable examples. Both Mcl-1 and c-Myc are proto-oncogenes whose expression levels are frequently elevated in various cancers and whose translation is known to be eIF4E-dependent pnas.orgsigmaaldrich.comcambridge.org.

Research findings demonstrate that this compound effectively decreases the protein levels of Mcl-1 and c-Myc in cellular models pnas.orgnih.govsigmaaldrich.com. For instance, in MDA-MB-231 and HeLa cells, treatment with this compound resulted in reduced levels of these eIF4E-dependent proteins pnas.orgnih.govsigmaaldrich.com. This downregulation of pro-survival and pro-proliferative proteins contributes to the anti-cancer effects observed with this compound pnas.orgapexbt.com.

Impact on Fundamental Cellular Processes in Research Models

Beyond its direct effects on protein synthesis, this compound exerts broader impacts on fundamental cellular processes, particularly when studied in research models, often in combination with other therapeutic agents.

Regulation of Cell Cycle Progression

The inhibition of cap-dependent translation by this compound can influence cell cycle progression. In several cancer cell lines, the compound, especially when used in combination, has been shown to impair cell cycle progression. For example, in melanoma cells, the combined use of this compound with salubrinal (B1681411) was found to decrease cell cycle progression nih.govnih.gov. Similarly, in hepatocellular carcinoma (HCC) cells, while the combination of sorafenib (B1663141) with this compound did not significantly retard the cell cycle, other studies indicate an impact on cell cycle regulation when eIF4E-eIF4G complex inhibition is achieved mdpi.comnih.gov. This suggests a context-dependent effect on cell cycle dynamics, often more pronounced in combination strategies.

Induction of Apoptotic Pathways in Combination Strategies

While this compound alone may not always be sufficient to induce significant apoptosis, it demonstrates potent synergistic activity when combined with other cytotoxic agents. This combination strategy has shown promise in enhancing the induction of apoptotic pathways in various cancer models.

For instance, this compound has been shown to sensitize Pten+/-Eμ-Myc and Tsc2+/-Eμ-Myc lymphomas to the cytotoxic effects of doxorubicin (B1662922), leading to a significant increase in the percentage of apoptotic cells and prolonged tumor remission pnas.orgmerckmillipore.comapexbt.comcambridge.org. In melanoma, the combination of this compound and salubrinal synergistically decreased cell viability and inhibited tumor development, partly by disrupting protein synthesis machinery nih.govnih.gov. In hepatocellular carcinoma, the co-administration of sorafenib with this compound synergistically induced early apoptosis by downregulating anti-apoptotic proteins like Bcl-2 nih.govdntb.gov.ua. These findings highlight this compound's role in potentiating the pro-apoptotic effects of other drugs, often by targeting pro-survival pathways like Mcl-1 pnas.orgapexbt.com.

| Combination Strategy | Research Model | Observed Apoptotic Effect | Reference |

| This compound + Doxorubicin | Pten+/-Eμ-Myc and Tsc2+/-Eμ-Myc lymphomas | Increased apoptotic cells, prolonged tumor remission | pnas.orgmerckmillipore.comapexbt.comcambridge.org |

| This compound + Salubrinal | Melanoma cell lines, xenografts | Synergistic decrease in cell viability, inhibited tumor development | nih.govnih.gov |

| This compound + Sorafenib | Hepatocellular Carcinoma (HCC) cell lines | Synergistic induction of early apoptosis, downregulation of Bcl-2 | nih.govdntb.gov.ua |

Reversibility of Protein Synthesis Inhibition

A notable characteristic of this compound's effect on protein synthesis is its reversibility. Studies have demonstrated that the inhibition of protein synthesis by this compound in vivo is readily reversible upon removal of the compound pnas.orgmerckmillipore.comnih.gov. This reversibility suggests that the cellular machinery can resume normal protein production once the inhibitory compound is no longer present, offering a potential advantage in therapeutic applications where transient inhibition might be desired.

Biological Applications and Therapeutic Potential of 4e1rcat in Preclinical Research

Utility as a Chemical Genetics Probe for Translational Control Research

4E1RCat serves as a potent chemical genetics probe for investigating translational control mechanisms. It functions as a dual inhibitor, disrupting the interactions between eIF4E and eIF4G, as well as eIF4E and 4E-BP1 apexbt.comresearchgate.net. Specifically, this compound inhibits the binding of eIF4G to eIF4E with an IC50 of approximately 3.2 μM apexbt.comsigmaaldrich.com. This inhibition prevents the proper assembly of the eIF4F complex, a critical component for cap-dependent translation initiation apexbt.comsigmaaldrich.commedchemexpress.com.

Molecular modeling studies suggest that this compound binds to several shallow pockets on the surface of eIF4E. These binding sites overlap with the regions typically occupied by eIF4G and 4E-BP1, thereby physically clashing with and inhibiting their interactions with eIF4E researchgate.netnih.govnih.gov. The compound's inhibitory effect is specific to 5'-cap-mediated translation, demonstrating minimal impact on internal ribosome entry site (IRES)-mediated translation apexbt.comnih.gov. Furthermore, preclinical studies have shown that this compound effectively inhibits protein synthesis in vivo without significantly affecting RNA or DNA synthesis, highlighting its specificity for translational machinery nih.govnih.gov. This selective action makes this compound an invaluable chemical genetic tool for dissecting the intricate regulatory networks of translational control researchgate.netnih.govpnas.org.

Preclinical Investigations in Oncology Models

The deregulation of translational control, particularly involving the eIF4F complex, is frequently observed in various cancers, contributing to tumor progression and chemoresistance. This compound's ability to inhibit this complex has led to extensive preclinical investigations into its antitumor potential.

This compound has demonstrated efficacy in reversing tumor chemoresistance, particularly in Myc-driven lymphoma models apexbt.comnih.govacs.orgchemicalbook.com. In genetically engineered Pten+/-Eμ-Myc and Tsc2+/-Eμ-Myc lymphoma models, which exhibit resistance to conventional chemotherapy, this compound was found to sensitize tumors to the cytotoxic effects of doxorubicin (B1662922) (Dxr) apexbt.commedchemexpress.comnih.gov.

Combination treatment with this compound and doxorubicin significantly extended tumor-free remissions in mice, with remissions lasting up to 14 days longer compared to doxorubicin alone apexbt.comnih.govnih.gov. This synergistic effect was not attributed to a non-specific increase in doxorubicin efficacy nih.gov. Mechanistically, the combined treatment led to a notable increase in the number of apoptotic cells within the tumors and a reduction in the levels of the anti-apoptotic protein Mcl-1 apexbt.comnih.govnih.gov. These findings indicate that this compound targets translational pathways in vivo, thereby sensitizing resistant lymphoma cells to chemotherapy medchemexpress.comnih.gov.

Table 1: Effect of this compound and Doxorubicin on Tumor-Free Survival in Lymphoma Models

| Treatment Group | Tumor-Free Remission Extension (Days) | Apoptotic Cells in Tumors | Mcl-1 Levels in Tumors |

| Doxorubicin Alone | Short-lived remission | Baseline | Baseline |

| This compound + Doxorubicin | Up to 14 days extended | Increased | Decreased |

In hepatocellular carcinoma (HCC), where the clinical efficacy of sorafenib (B1663141) is often limited by low response rates, inhibition of the eIF4E-eIF4G complex by this compound has shown promising synergistic antitumor effects nih.govresearchgate.netnih.gov. Studies demonstrated that combining sorafenib with this compound synergistically inhibited the cell viability and colony formation ability of HCC cells nih.govresearchgate.netnih.gov.

The combined therapeutic strategy induced a greater degree of early apoptosis in HCC cells compared to sorafenib monotherapy, primarily through the downregulation of Bcl-2 expression nih.govresearchgate.netnih.gov. Furthermore, coadministration of sorafenib and this compound synergistically suppressed the expressions of eIF4E, eIF4G, and phospho-4E-BP1. The combined treatment also effectively inhibited the PI3K-AKT-mTOR signaling pathway, a crucial pathway often hyperactivated in HCC, contributing to drug resistance nih.govresearchgate.netnih.gov. These results underscore the potential of this compound to enhance the therapeutic impact of existing HCC treatments.

Table 2: Synergistic Effects of this compound and Sorafenib in HCC Cells

| Treatment | Cell Viability Inhibition | Colony Formation Inhibition | Early Apoptosis Induction | Bcl-2 Expression | PI3K-AKT-mTOR Signaling |

| Sorafenib Alone | Moderate | Moderate | Moderate | - | Inhibited |

| This compound Alone | Moderate | Moderate | Moderate | - | Inhibited |

| Sorafenib + this compound | Synergistic | Synergistic | Significantly Increased | Downregulated | Synergistically Inhibited |

This compound has been explored in combined therapeutic strategies for melanoma. It inhibits cap-dependent translation by impairing eIF4F assembly through its interaction with eIF4E, thereby targeting signaling pathways crucial for melanoma development nih.gov. While treatment of melanoma cell lines with either this compound or Salubrinal (B1681411) (Sal) alone had minimal effects on cell viability, their combination yielded synergistic results nih.gov. Salubrinal is known to impair eIF2α dephosphorylation, affecting stress response pathways nih.govwikipedia.org.

The combination of Salubrinal and this compound synergistically decreased melanoma cell viability and inhibited xenograft melanoma tumor development nih.gov. This combined approach was observed to reduce the activity of the protein synthetic machinery and impede cell cycle progression, highlighting a promising strategy for melanoma treatment nih.gov.

Androgen receptor (AR)-null prostate cancer represents a highly lethal form of the disease that is resistant to androgen deprivation therapies fredhutch.org. Research indicates that AR-null prostate cancer is exceptionally sensitive to the inhibition of translation initiation fredhutch.org. In this context, the loss of androgen signaling following castration leads to a decrease in the levels of 4EBP1, a negative regulator of eIF4E fredhutch.orgnih.govresearchgate.net. This reduction in 4EBP1 results in increased assembly and activity of the eIF4F translation initiation complex, which is critical for the initiation and progression of AR-low prostate cancer nih.govresearchgate.net.

Preclinical studies demonstrated that treatment with this compound in AR-deficient prostate cancer cell models significantly slowed tumor growth and prolonged survival fredhutch.orgnih.gov. For instance, in AR-APIPC xenograft preclinical trials, this compound administered at 15 mg/kg showed a positive impact on tumor growth and survival in castrated mice nih.govresearchgate.net. These findings identify a druggable vulnerability in AR-null prostate cancer, suggesting that targeting the eIF4E-eIF4G interaction with compounds like this compound could be a viable therapeutic avenue fredhutch.orgnih.gov.

Table 3: Impact of this compound on AR-Null Prostate Cancer Xenograft Models

| Treatment Group | Tumor Growth | Survival |

| Vehicle Control | Uninhibited | Shorter |

| This compound | Slowed | Prolonged |

Antiviral Research Applications

Beyond its oncological applications, this compound has also shown promise in antiviral research due to its mechanism of inhibiting the eIF4G-eIF4E interaction researchgate.netplos.org. Studies have demonstrated that this compound exhibits antiviral activity against various viruses.

Notably, this compound has been shown to inhibit the replication of Semliki Forest Virus (SFV) in a dose-dependent manner, with an EC50 of 8.0 µM plos.org. Furthermore, the compound has been reported to inhibit coronaviruses researchgate.netresearchgate.netplos.orgnih.gov. The ability of this compound to target the eIF4F complex suggests a potential strategy for developing broadly acting antivirals, as this complex is often co-opted by viruses for their replication researchgate.netplos.org. Interestingly, this compound was observed to restore host translation at concentrations that were sufficient to inhibit viral replication, indicating a selective antiviral effect without causing widespread host protein synthesis shutdown plos.org.

Compound Names and PubChem CIDs

Inhibition of Viral Replication in Experimental Systems (e.g., SFV, Coronaviruses)

Preclinical studies have demonstrated the antiviral activity of this compound against various RNA viruses, including Semliki Forest virus (SFV) and certain coronaviruses. Its inhibitory effect on cap-dependent translation initiation is central to its antiviral mechanism.

The following table summarizes the key findings regarding this compound's antiviral activity against SFV:

| Parameter | Value | Unit | Source |

| EC50 (SFV Replication Inhibition) | 8.0 | µM | nih.govresearchgate.net |

| CC50 (Cytotoxicity) | 38.1 | µM | nih.govresearchgate.net |

| Selectivity Index (SI) | 4.8 | - | nih.govresearchgate.net |

Beyond alphaviruses, this compound has also been observed to inhibit the replication of human coronavirus, specifically strain 229E. Studies have shown that this compound can reduce infectious viral titers by approximately 100-fold researchgate.netnih.gov. This broad-spectrum antiviral potential, stemming from its ability to target the eIF4F complex, suggests that translation initiation factors could be considered as targets for the development of broadly acting antiviral therapies nih.govresearchgate.netnih.gov.

Exploration in Neurological Research Models

The role of eIF4E-dependent translational control extends into neurological research, particularly in understanding mechanisms underlying neuronal plasticity. While direct in vivo application of this compound in neurological models for pain is an area for future exploration, the compound's established mechanism of action provides a valuable tool for in vitro and mechanistic studies in this field nih.gov.

Investigation of eIF4E-Dependent Mechanisms in Pain Plasticity

Translational control of gene expression is recognized as a crucial mechanism in regulating various forms of long-lasting neuronal plasticity nih.govnih.gov. Maladaptive plastic reorganization within peripheral and spinal nociceptive circuits is a fundamental process underlying many chronic pain states, and this reorganization is dependent on new gene expression nih.govnih.gov. Downregulation of mRNA translation in primary afferents and spinal dorsal horn neurons has been shown to inhibit tissue injury-induced sensitization of nociceptive pathways, highlighting the central role of translation dysregulation in the development of persistent pain nih.govnih.gov.

eIF4E, as a central regulator of cap-dependent translation, integrates signals from key signaling pathways such as mTOR and ERK nih.govnih.gov. Both the mTOR and ERK pathways are activated in numerous painful conditions and play a role in regulating the translation of specific subsets of messenger RNAs (mRNAs) nih.govnih.gov. These mRNAs are involved in processes critical for cell growth, proliferation, and neuroplasticity nih.govnih.gov.

This compound, by blocking the interaction of eIF4E with both eIF4G and 4E-BP1, prevents the formation of the eIF4F complex, thereby inhibiting cap-dependent translation pnas.orgnih.gov. This mechanism makes it a relevant compound for investigating the intricate eIF4E-dependent translational control mechanisms that contribute to aberrant plasticity in nociceptive circuits. Although this compound has not yet been extensively utilized in in vivo nervous system studies, the therapeutic potential of targeting eIF4E to alleviate aberrant pain plasticity is an active area of research nih.gov. Furthermore, the MNK-mediated phosphorylation of eIF4E has been implicated in increased gene expression that amplifies the generation of pain signals 4etherapeutics.com.

Computational and Structural Approaches to 4e1rcat Characterization

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have been instrumental in predicting how 4E1RCat engages with its target, eIF4E. These studies have offered a structural hypothesis for its biological activity, specifically its ability to disrupt the formation of the eIF4F complex by interfering with the eIF4E-eIF4G interaction. nih.govnih.gov

Computational analysis of the three-dimensional surface of eIF4E has identified several potential binding sites for small molecules. nih.gov In silico probing revealed five shallow pockets that collectively form an elongated binding site suitable for ligand interaction. nih.gov Molecular docking simulations predict that this compound has the potential to occupy four of these five pockets. nih.govnih.gov This multi-pocket binding model suggests that despite the relatively flat surface topology of the eIF4E protein, which typically poses a challenge for inhibitor design, this compound can achieve stable binding by engaging with multiple shallow grooves. rsc.orgacs.org

Table 1: Predicted Binding Pockets for this compound on the eIF4E Surface

| Feature | Description | Source |

|---|---|---|

| Total Pockets Identified | Five shallow pockets forming an elongated binding site. | nih.gov |

| Pockets Occupied by this compound | Predicted to bind to four of the five identified pockets. | nih.govnih.gov |

| Nature of Binding Site | Relatively flat interface, traditionally considered difficult to target. | rsc.orgacs.org |

A key finding from molecular modeling is the prediction that this compound's binding site on eIF4E directly overlaps with the region utilized by the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs). nih.govnih.gov Both eIF4G and 4E-BPs share a common binding motif and compete for interaction with the same site on the dorsal surface of eIF4E. nih.govasm.org

The computational models clearly indicate that this compound binding would sterically clash with the binding of both eIF4G and 4E-BP1. nih.gov This provides a direct structural mechanism for its observed inhibitory activity, as it physically obstructs the assembly of the eIF4F complex. nih.govnih.gov This contrasts with another well-studied inhibitor, 4EGI-1, which also disrupts the eIF4E-eIF4G interaction but has been shown to paradoxically enhance the binding of 4E-BP1. nih.govoncotarget.com this compound, however, effectively blocks the interaction of eIF4E with both of its key binding partners. nih.govoncotarget.comcambridge.org The binding region for this compound is also located near residues identified as important for the interaction with 4EGI-1. nih.gov

Computational Solvent Mapping for Detailed Interface Characterization

To refine the understanding of the eIF4E surface and its potential for ligand binding, computational solvent mapping techniques have been employed. nih.govbu.edu This method uses small organic molecules as probes to identify energetically favorable binding sites, or "hot spots," on a protein's surface. bu.edupnas.org

This approach was crucial in identifying the five shallow pockets that constitute the binding site for inhibitors like this compound. nih.gov The detailed characterization of the eIF4E:eIF4G interface through solvent mapping has been shown to improve the predictive accuracy of molecular docking simulations, leading to more realistic binding poses for known inhibitors. bu.edu The mapping results for eIF4E revealed an elongated site composed of several hot spots, providing a clear target for small-molecule design. pnas.org The docking of this compound based on this mapping data supports its interaction with four of these identified hot spots. nih.gov

Rational Design Principles for this compound Analog Development

Computational models have not only explained the function of this compound but also provided a clear framework for its further development. This compound is considered an excellent starting pharmacophore upon which to build analogs with improved biological activity. nih.gov

Initial structure-activity relationship (SAR) studies have been conducted on this compound, exploring modifications at two different positions on the molecule. nih.gov In a test of 16 analogs, none demonstrated a lower IC50 value (a measure of inhibitory potency) than the parent compound, this compound. nih.gov However, the computational models suggest specific strategies for enhancing potency. The existence of a transiently accessible "cryptic" pocket near the binding site, revealed through molecular dynamics simulations, suggests that ligands designed to engage this pocket could achieve higher affinity. acs.org Future design efforts could focus on creating compounds that make more extensive contacts within the known pockets or engage with these newly identified cryptic regions to improve both potency and selectivity. acs.org

The in silico models of this compound bound to eIF4E suggest a clear path for compound improvement through extension. nih.gov The modeling indicates that this compound occupies four of five available grooves in the binding region, leaving an adjacent pocket unoccupied. nih.govasm.org A rational design strategy would therefore involve extending the this compound scaffold to engage this fifth pocket, potentially increasing the surface area of interaction and leading to a more potent inhibitor. nih.gov

Furthermore, the ability of this compound to displace both eIF4G and 4E-BP1 makes it an interesting scaffold for developing novel therapeutic modalities. nih.gov For instance, it has been proposed that this compound could be used as the eIF4E-binding component of a Proteolysis-Targeting Chimera (PROTAC). nih.gov A PROTAC based on this compound could potentially trigger the specific degradation of eIF4E, offering an alternative therapeutic strategy to simple inhibition. nih.gov

Table 2: Summary of Rational Design Strategies for this compound Analogs

| Strategy | Rationale | Source |

|---|---|---|

| Compound Extension | Extend the this compound scaffold to occupy an adjacent, unoccupied binding groove on the eIF4E surface. | nih.gov |

| Engage Cryptic Pockets | Design analogs that can bind to transiently available pockets near the primary binding site to increase affinity. | acs.org |

| PROTAC Development | Use this compound as a scaffold to create a heterobifunctional molecule that targets eIF4E for degradation. | nih.gov |

| SAR-guided Modification | Systematically modify different moieties of the this compound structure to improve potency, guided by computational predictions. | nih.gov |

Comparative Analysis of 4e1rcat with Other Translation Inhibitors

Differentiation from Allosteric eIF4E Inhibitors (e.g., 4EGI-1)

While both 4E1RCat and 4EGI-1 target the eIF4E subunit to inhibit its interaction with eIF4G, their mechanisms and their effects on other eIF4E interactions are notably distinct. nih.gov

A primary point of differentiation lies in their influence on the interaction between eIF4E and its natural inhibitors, the 4E-binding proteins (4E-BPs).

This compound : This compound functions as a dual inhibitor, blocking the interaction of eIF4E with both eIF4G and 4E-BP1. sigmaaldrich.comnih.govnih.govcaymanchem.com By obstructing both interactions, this compound acts as a small molecule mimic of 4E-BP1, effectively reducing the concentration of translationally active eIF4E:eIF4G complexes. nih.gov Western blot analyses have confirmed that this compound disrupts the formation of both eIF4E:eIF4G and eIF4E:4E-BP1 complexes. nih.gov

4EGI-1 : In stark contrast, 4EGI-1 exhibits a dual activity wherein it inhibits the formation of the eIF4E:eIF4G complex while simultaneously promoting or enhancing the binding of 4E-BP1 to eIF4E. nih.govnih.gov This mechanism allows 4EGI-1 to reinforce the natural tumor-suppressive function of 4E-BP1. nih.gov Even when signaling pathways lead to the phosphorylation and dissociation of 4E-BP1 from eIF4E, 4EGI-1 can substitute for 4E-BP1 to prevent eIF4G binding. nih.gov

The divergent effects of this compound and 4EGI-1 on the eIF4E:4E-BP1 interaction stem from their different binding modes on the eIF4E protein surface.

This compound : Molecular modeling suggests that this compound binds to four shallow pockets on the surface of eIF4E. nih.gov These pockets overlap with the binding sites for both eIF4G and 4E-BP1, providing a structural basis for its ability to competitively inhibit both interactions. nih.gov

4EGI-1 : 4EGI-1 is considered an allosteric inhibitor. nih.gov X-ray crystallography has shown that it binds to a specific hydrophobic and basic pocket on eIF4E, distinct from the primary interaction site for the canonical eIF4G/4E-BP1 motif. nih.gov This binding event induces a conformational change in eIF4E that selectively hinders its interaction with eIF4G. nih.gov The binding site of 4EGI-1 partially overlaps with a secondary binding region of 4E-BP1, which explains how it can stabilize the eIF4E:4E-BP1 complex while disrupting the eIF4E:eIF4G complex. nih.gov

| Feature | This compound | 4EGI-1 |

|---|---|---|

| Primary Target | eIF4E | eIF4E |

| Effect on eIF4E:eIF4G Interaction | Inhibits | Inhibits |

| Effect on eIF4E:4E-BP1 Interaction | Inhibits sigmaaldrich.comnih.gov | Enhances/Stabilizes nih.govnih.gov |

| Binding Mechanism | Binds to overlapping shallow pockets for eIF4G/4E-BP1 nih.gov | Allosteric; binds to a distinct hydrophobic pocket nih.gov |

Comparison with Other Modulators of the eIF4F Complex

The function of the eIF4F complex can be modulated by targeting its other subunits or by interfering with the upstream signaling pathways that regulate its assembly.

The primary analogy between this compound and eIF4A inhibitors is their shared ultimate outcome: the inhibition of cap-dependent translation by disrupting the function of the eIF4F complex. apexbt.comnih.gov However, their direct molecular targets and mechanisms are fundamentally different.

Distinction in Target : this compound directly targets the eIF4E subunit, preventing the recruitment of eIF4G and thereby blocking the initial assembly of the eIF4F complex. sigmaaldrich.comnih.gov In contrast, inhibitors like Hippuristanol, Silvestrol, and Pateamine A target the eIF4A subunit, an RNA helicase whose activity is required after the eIF4F complex has assembled on the mRNA cap. nih.govnih.gov

Distinction in Mechanism :

This compound : Acts as an assembly inhibitor by blocking the eIF4E-eIF4G protein-protein interaction. nih.gov

Hippuristanol : This inhibitor binds to the C-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation and preventing it from binding to RNA. nih.govmdpi.com

Silvestrol and Pateamine A : These compounds function differently from Hippuristanol. They act as molecular clamps, stabilizing the interaction between eIF4A and RNA. nih.gov This aberrant stabilization depletes the available pool of eIF4A, preventing its effective participation in translation initiation. nih.gov

The activity of the eIF4F complex is heavily regulated by upstream signaling cascades, most notably the PI3K/AKT/mTOR pathway. Inhibitors of this pathway, such as Rapamycin (B549165) and its analog Temsirolimus, indirectly suppress cap-dependent translation. nih.govoaepublish.com

Direct vs. Indirect Action : this compound is a direct inhibitor of eIF4F complex assembly, physically blocking the eIF4E-eIF4G interaction regardless of the cell's signaling status. nih.gov Conversely, mTOR inhibitors are indirect modulators. nih.gov Rapamycin and Temsirolimus inhibit the mTORC1 kinase complex. oaepublish.comwikipedia.org A key downstream target of mTORC1 is 4E-BP1. nih.gov When mTORC1 is active, it hyperphosphorylates 4E-BP1, causing it to dissociate from eIF4E and allowing eIF4F to form. nih.govwikipedia.org By inhibiting mTORC1, Rapamycin and Temsirolimus prevent this phosphorylation, causing hypo-phosphorylated 4E-BP1 to bind tightly to eIF4E and sequester it, thereby indirectly inhibiting eIF4F assembly and function. oaepublish.com

Dependence on 4E-BP1 : The efficacy of mTOR inhibitors in suppressing translation is dependent on the presence and functionality of 4E-BP proteins. This compound's mechanism, being a direct competitor for the eIF4G binding site on eIF4E, is not reliant on the 4E-BP1 regulatory axis. nih.gov

| Inhibitor Class | Example Compound(s) | Direct Target | Mechanism of Action |

|---|---|---|---|

| eIF4E-eIF4G Inhibitor | This compound | eIF4E | Blocks protein-protein interaction between eIF4E and eIF4G. nih.gov |

| eIF4A Inhibitor | Hippuristanol | eIF4A | Allosterically inhibits RNA binding by locking eIF4A in a closed conformation. nih.gov |

| mTOR Pathway Inhibitor | Rapamycin, Temsirolimus | mTORC1 Kinase | Prevents 4E-BP1 phosphorylation, leading to sequestration of eIF4E. oaepublish.com |

This compound belongs to a class of compounds specifically designed or discovered to inhibit the eIF4E-eIF4G interaction. Another notable compound from the same high-throughput screening campaign is 4E2RCat. nih.gov

4E2RCat : Similar to this compound, 4E2RCat inhibits cap-dependent translation by disrupting the eIF4F complex. nih.govnih.gov It has been shown to block the interaction of eIF4E with both eIF4G (isoforms I and II) and 4E-BP1. nih.gov Pulldown assays demonstrated that 4E2RCat reduces the amount of eIF4G and eIF4A that co-purifies with eIF4E. nih.gov In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, 4E2RCat inhibited the eIF4E:eIF4GI interaction with a reported IC₅₀ value of 13.5 μM, compared to the IC₅₀ of approximately 4 μM for this compound in inhibiting cap-dependent translation. nih.govmedchemexpress.com

Future Research Directions and Perspectives for 4e1rcat

Comprehensive Mapping of the eIF4E-Dependent mRNA Regulon

A critical direction for future research involves the comprehensive mapping of the eIF4E-dependent mRNA regulon. While it is known that eIF4E is essential for the cap-dependent translation of all nuclear mRNAs, a subset of mRNAs exhibits a heightened dependency on eIF4E activity mdpi.com. These eIF4E-dependent mRNAs often encode proteins crucial for cell proliferation, survival, and tumorigenesis, including oncogenes like MYC, MCL1, cyclin D1, VEGF, PRPS2, and ODC researchgate.netmdpi.comexplorationpub.com.

Current understanding suggests that the sensitivity of mRNAs to eIF4E can be influenced by specific sequence elements, such as 5'-terminal oligopyrimidine (TOP) motifs in the 5'-UTR and the 4E sensitivity element (4E-SE) in the 3'-UTR explorationpub.comfrontiersin.org. Future studies could leverage advanced genomics and transcriptomics techniques, potentially in conjunction with 4E1RCat treatment, to precisely identify and quantify the full spectrum of mRNAs whose translation is selectively regulated by eIF4E inhibition. Techniques like ribosome profiling (Ribo-seq) or polysome profiling, coupled with RNA sequencing, could reveal shifts in translational efficiency for specific mRNAs upon this compound exposure, providing a detailed landscape of the eIF4E regulon in various cellular contexts and disease states pnas.orgnih.gov. This comprehensive mapping would not only enhance the fundamental understanding of translational control but also identify novel therapeutic targets downstream of eIF4E.

Advanced Synthetic Strategies for Novel this compound Derivations

The development of advanced synthetic strategies for novel this compound derivations represents a significant area for future exploration. This compound itself was identified through high-throughput screening and subsequent structure-activity relationship (SAR) analysis pnas.org. While this compound has shown promising potency in inhibiting eIF4E:eIF4G interaction (IC50 ~4 µM), there is always room for improvement in terms of potency, selectivity, and pharmacokinetic properties pnas.orgmedchemexpress.com.

Future synthetic efforts could focus on:

Structure-Guided Design: Leveraging computational modeling and structural insights into this compound's binding to eIF4E, researchers can design derivatives with enhanced affinity and specificity researchgate.netpnas.orgnih.gov. For instance, modeling has suggested that extending this compound into an adjacent binding groove of eIF4E could improve its activity researchgate.netpnas.org.

Combinatorial Chemistry and Library Synthesis: Developing diverse libraries of this compound analogs through combinatorial chemistry approaches could lead to the discovery of compounds with superior pharmacological profiles. Modifications at various positions of the this compound molecule, similar to initial SAR studies, could be systematically explored pnas.org.

Prodrug Strategies: Designing prodrugs of this compound could improve its bioavailability, stability, or tissue-specific delivery, potentially overcoming challenges related to solubility or systemic distribution.

Bioconjugation: Exploring bioconjugation strategies to link this compound to targeting moieties (e.g., antibodies, peptides) could enable more precise delivery to specific cell types or tissues, enhancing efficacy and reducing potential off-target effects.

These synthetic endeavors aim to create next-generation eIF4E inhibitors with optimized properties for both research and potential therapeutic applications.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

This compound's specific mechanism of action makes it an invaluable chemical probe for dissecting fundamental biological processes governed by eIF4E-dependent translation. Its ability to inhibit ribosome recruitment to mRNA in a cap-dependent manner and block assembly of the eIF4F complex provides a powerful tool to investigate the roles of translational control in various cellular functions medchemexpress.comcenmed.com.

Future research could utilize this compound to:

Elucidate Translational Regulation in Cell Growth and Differentiation: By selectively inhibiting eIF4E activity, researchers can precisely study how cap-dependent translation influences cell cycle progression, differentiation pathways, and developmental processes. For example, this compound has been shown to impair cell cycle progression in melanoma cells nih.gov.

Investigate Stress Responses and Adaptation: Translational control is a key mechanism by which cells respond to various stresses (e.g., nutrient deprivation, oxidative stress). This compound can be employed to understand the specific contribution of eIF4E-mediated translation in adaptive stress responses and the re-programming of the proteome under adverse conditions.

Decipher Neuroplasticity and Memory Formation: Given the role of eIF4E in neuronal plasticity and memory, this compound could be used to probe the molecular mechanisms underlying these processes in the nervous system, although its in vivo application in this context is still emerging frontiersin.org.

Study Viral Replication Mechanisms: The inhibition of eIF4E:eIF4G association by compounds like this compound has been shown to curtail coronavirus replication, suggesting its utility in understanding viral translation strategies and host-pathogen interactions researchgate.net.

By providing a precise pharmacological handle on eIF4E activity, this compound can reveal novel insights into the intricate regulatory networks that govern protein synthesis and cellular behavior.

Expansion of Preclinical Applications in Emerging Disease Models

The demonstrated efficacy of this compound in preclinical models, particularly in sensitizing doxorubicin-resistant lymphoma and showing anti-tumor effects in various cancer models, highlights its potential for expanded preclinical applications researchgate.netapexbt.compnas.orgmedchemexpress.comoncotarget.comcambridge.org. Future research should explore its utility in emerging disease models where dysregulated eIF4E activity or cap-dependent translation plays a critical pathological role.

Potential areas for expansion include:

Androgen Receptor (AR)-Deficient Prostate Cancer: Recent studies have shown that pharmacologic targeting of the eIF4E-eIF4G interaction with this compound can decrease tumor growth and improve survival in AR-low prostate cancer xenograft models researchgate.net. This suggests a promising avenue for treating therapy-refractory prostate cancer.

Melanoma: this compound has shown synergistic effects with other agents, such as Salubrinal (B1681411), in impairing melanoma development by disrupting the protein synthetic machinery nih.gov. Further investigation into such combination therapies and its application in different melanoma subtypes is warranted.

Pain Conditions: Dysregulated eIF4E-dependent mRNA translation is implicated in nociceptive plasticity and chronic pain development frontiersin.org. While this compound has not yet been used in vivo in the nervous system, its application in preclinical pain models could reveal new therapeutic strategies frontiersin.org.

Other Cancers with eIF4E Dysregulation: Given that eIF4E is overexpressed in many human cancers and its activity fuels tumor formation and progression, this compound could be tested in a wider array of cancer types where eIF4E dysregulation is a driver, including breast cancer, lung cancer, and glioblastoma researchgate.netcambridge.orgportlandpress.comaacrjournals.orgresearchgate.netresearchgate.net.

Antiviral Therapies: Beyond coronaviruses, exploring this compound's antiviral activity against other cap-dependent viruses could open new therapeutic avenues researchgate.net.

These preclinical investigations will further define the therapeutic landscape for this compound, potentially leading to its development as a targeted therapy or as an adjuvant in combination regimens for various diseases.

Q & A

What is the molecular mechanism by which 4E1RCat inhibits cap-dependent translation?

This compound disrupts the assembly of the eIF4F complex by competitively inhibiting the interaction between eIF4E (the mRNA 5' cap-binding protein) and eIF4G (a scaffolding component of the translation initiation complex). Specifically, it targets the conserved binding motif on eIF4E, preventing both eIF4G and 4E-BP1 from binding, thereby reducing 80S ribosome formation and global protein synthesis .

- Key Data :

- Methodology : Fluorescence-based assays with recombinant eIF4E and eIF4G-derived peptides are commonly used to quantify binding disruption .

How can researchers validate this compound's specificity in disrupting eIF4F complex formation?

To confirm target specificity:

Polysome Profiling : Assess shifts in ribosomal fractions (e.g., 80S vs. 40S/60S) via sucrose density gradients .

Co-Immunoprecipitation (Co-IP) : Measure eIF4E-bound eIF4G/4E-BP1 levels in treated vs. untreated cells .

Cap-Independent Translation Controls : Use bicistronic reporters (e.g., HCV IRES-driven translation) to confirm selective inhibition of cap-dependent pathways .

What experimental models demonstrate this compound's efficacy in reversing chemoresistance?

In Eμ-Myc lymphoma models, this compound synergizes with doxorubicin by:

- Downregulating Mcl-1 : A pro-survival Bcl-2 family protein critical in apoptosis resistance .

- Enhancing Tumor-Free Survival : Mice treated with this compound + doxorubicin showed 14-day remission extensions compared to doxorubicin alone .

- Methodological Insight : Use flow cytometry to quantify apoptotic markers (e.g., Annexin V) and immunoblotting for Mcl-1 levels .

How does this compound affect hematopoietic stem cell (HSC) expansion, and what are the translational implications?

This compound promotes long-term HSC (LT-HSC) expansion by reducing global protein synthesis, thereby preserving stem cell quiescence:

- Key Findings :

- Application : Use low-dose this compound in cytokine-free media to mimic stress conditions for HSC maintenance .

How can researchers resolve contradictions in this compound's role in ferroptosis versus canonical translation inhibition?

identifies a non-canonical role for this compound in promoting ferroptosis via EIF4E-ALDH1B1 interaction, independent of translation. To dissect mechanisms:

Translation Profiling : Compare polysome loading in ferroptosis-sensitive vs. -resistant cell lines .

CRISPR Interference : Knock down eIF4G1 or MKNK1 to isolate translation-independent effects .

Metabolomics : Quantify lipid peroxides and glutathione (GSH) levels to link eIF4E modulation to ferroptotic pathways .

What are the practical challenges in using this compound in cell culture, and how can they be mitigated?

- Solubility Issues : this compound has low aqueous solubility, requiring DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Dose Optimization : Perform pilot MTT assays across cell lines (e.g., HT29 vs. HL60) to account for variable IC50 values .

- Protein Synthesis Assays : Use OP-Puro or [35S]-methionine incorporation for direct quantification, avoiding indirect metrics like cell viability .

How does this compound compare to other eIF4E inhibitors (e.g., 4EGI-1, ribavirin) in experimental design?

What advanced techniques are used to study this compound's impact on translational reprogramming?

- Ribo-Seq : Maps ribosome occupancy to identify selectively translated mRNAs under this compound treatment .

- Proteomics : SILAC or TMT-based workflows quantify dynamic changes in protein synthesis rates .

- Single-Cell RNA Sequencing : Resolves heterogeneity in stress-response pathways (e.g., HSC subsets) .

How can researchers optimize this compound dosing for in vivo studies?

- Pharmacokinetics : Monitor plasma/tissue concentrations via LC-MS to ensure target engagement without toxicity .

- Combination Therapy : Pair with chemotherapeutics (e.g., doxorubicin) at sub-IC50 doses to exploit synthetic lethality .

- Biomarkers : Track eIF4F complex integrity (e.g., eIF4E phosphorylation) in tumor biopsies .

What are unresolved questions about this compound's role in cellular homeostasis?

- Autophagy Crosstalk : Does this compound-induced translation inhibition activate compensatory autophagy? Use LC3-II turnover assays and lysosomal inhibitors (e.g., chloroquine) to probe .

- Tissue-Specific Effects : Why do primed pluripotent stem cells retain ~50% protein synthesis under this compound vs. 90% inhibition in somatic cells? Investigate via ribosome profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.